3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a pyrrolidine sulfonyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine Sulfonyl Group: This step involves sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of sulfonyl and carboxamide groups with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds with proteins, affecting their function. The chloro group can participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide: Lacks the chloro substituent.
3-chloro-N-[4-(morpholine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide: Contains a morpholine sulfonyl group instead of pyrrolidine.
Uniqueness
The presence of the chloro group in 3-chloro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide enhances its reactivity and potential interactions with biological targets, making it a unique compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-17-15-5-1-2-6-16(15)26-18(17)19(23)21-13-7-9-14(10-8-13)27(24,25)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUXAKIYFGOIQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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